molecular formula C8H8FN3 B13457343 7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B13457343
M. Wt: 165.17 g/mol
InChI Key: JVBPPZYVQXVPSZ-UHFFFAOYSA-N
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Description

7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound, followed by a redox reaction to obtain the desired benzodiazole . Other methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a benzodiazole derivative with an additional oxygen-containing functional group, while substitution reactions may result in the replacement of the fluorine atom with another substituent.

Scientific Research Applications

7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7th position and the methyl group at the 1st position may enhance its stability, reactivity, and potential therapeutic effects compared to other benzodiazole derivatives.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

7-fluoro-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C8H8FN3/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)

InChI Key

JVBPPZYVQXVPSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2F)N=C1N

Origin of Product

United States

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